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Compound of Interest

Compound Name: Lamivudine triphosphate

Cat. No.: B10858620 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Lamivudine (3TC), a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of

antiretroviral therapy.[1] Its efficacy relies on its intracellular conversion to the active metabolite,

lamivudine triphosphate (3TC-TP).[2][3] 3TC-TP acts as a competitive inhibitor and a chain

terminator of retroviral reverse transcriptase (RT), a critical enzyme for viral replication.[1][2][3]

This mechanism makes 3TC-TP an invaluable tool for in vitro studies of retroviral enzyme

kinetics, aiding in the characterization of RT activity, the evaluation of inhibitor potency, and the

investigation of drug resistance mechanisms.

Mechanism of Action
Lamivudine, a synthetic nucleoside analog of cytidine, is administered as a prodrug.[1] Upon

entering a host cell, it undergoes a three-step phosphorylation process mediated by cellular

kinases to form 3TC-TP.[4] 3TC-TP mimics the natural substrate, deoxycytidine triphosphate

(dCTP), and competes for the active site of the retroviral RT.[1][2]

Once incorporated into the growing viral DNA chain, 3TC-TP halts further elongation. This is

because it lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the

subsequent nucleotide, effectively acting as a chain terminator.[2] The dual action of

competitive inhibition and chain termination makes 3TC-TP a potent inhibitor of viral replication.
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Applications in Retroviral Enzyme Kinetics
Characterization of Wild-Type and Mutant Reverse
Transcriptase Activity
3TC-TP is instrumental in characterizing the kinetic parameters of both wild-type (WT) and

mutant forms of retroviral RT. By performing steady-state and pre-steady-state kinetic assays,

researchers can determine key parameters such as the Michaelis constant (Km) for the natural

substrate (dCTP) and the inhibition constant (Ki) for 3TC-TP. These values provide insights into

the enzyme's affinity for its substrate and the inhibitor's potency.

Investigating Drug Resistance Mechanisms
A primary application of 3TC-TP in enzyme kinetics is the study of drug resistance. The M184V

mutation in the HIV-1 RT is a well-characterized example of lamivudine resistance.[5][6][7]

Kinetic studies using 3TC-TP have demonstrated that the M184V mutation significantly reduces

the enzyme's affinity for the inhibitor, leading to a substantial increase in the Ki and IC50

values.[5][8] This allows for a quantitative assessment of the degree of resistance conferred by

specific mutations.

High-Throughput Screening of Novel RT Inhibitors
In drug discovery, 3TC-TP can be used as a reference compound in high-throughput screening

(HTS) assays to identify novel RT inhibitors. By comparing the inhibitory activity of test

compounds to that of 3TC-TP, researchers can identify promising candidates for further

development.

Data Presentation: Quantitative Kinetic Data
The following tables summarize key quantitative data for the interaction of 3TC-TP and dCTP

with wild-type and M184V mutant HIV-1 Reverse Transcriptase.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC253767/
https://pubmed.ncbi.nlm.nih.gov/12010361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC262455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC253767/
https://www.pnas.org/doi/10.1073/pnas.96.18.10027
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Wild-Type HIV-1 RT
M184V Mutant HIV-
1 RT

Reference(s)

IC50 for 3TC-TP
0.002 - 1.14 µM (in

vitro, cell-based)

>100 µM (in vitro, cell-

based)
[9][10]

554 fmol/10^6 cells

(intracellular)
- [11]

Ki for 3TC-TP -

50-fold diminished

sensitivity compared

to WT

[5]

Km for dCTP - Similar to WT [5]

Vmax for dCTP - Similar to WT [5]

Note: Specific Ki, Km, and Vmax values can vary depending on the experimental conditions

(e.g., template-primer, buffer composition, temperature). The provided data represents a

general overview from the cited literature.

Experimental Protocols
Protocol 1: Steady-State Kinetic Analysis of HIV-1 RT
Inhibition by 3TC-TP
This protocol outlines a method to determine the inhibition constant (Ki) of 3TC-TP for HIV-1 RT

using a steady-state kinetic assay.

Materials:

Recombinant HIV-1 Reverse Transcriptase (Wild-Type or M184V mutant)

Lamivudine triphosphate (3TC-TP) solution

Deoxycytidine triphosphate (dCTP) solution

Other dNTPs (dATP, dGTP, dTTP)
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[³H]-dTTP or other labeled nucleotide

Template-primer (e.g., poly(rA)/oligo(dT))

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

Trichloroacetic acid (TCA)

Glass fiber filters

Scintillation fluid and counter

Procedure:

Enzyme and Substrate Preparation: Prepare serial dilutions of 3TC-TP and dCTP in reaction

buffer. Prepare a master mix containing the template-primer, unlabeled dNTPs, and labeled

[³H]-dTTP.

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer,

varying concentrations of dCTP, and a fixed concentration of 3TC-TP (or a range of

concentrations for determining the mode of inhibition).

Initiation of Reaction: Add a known amount of HIV-1 RT to each reaction to initiate the

synthesis of DNA. Incubate the reaction at 37°C for a predetermined time, ensuring the

reaction is in the linear range.

Termination of Reaction: Stop the reaction by adding cold 10% TCA.

Precipitation and Washing: Precipitate the newly synthesized DNA on ice. Collect the

precipitate by filtering through glass fiber filters. Wash the filters with 5% TCA and then with

ethanol to remove unincorporated nucleotides.

Quantification: Dry the filters and place them in scintillation vials with scintillation fluid.

Measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Plot the reaction velocity (cpm incorporated/time) against the dCTP

concentration for each 3TC-TP concentration. Use non-linear regression analysis (e.g.,

Michaelis-Menten kinetics) to determine the Vmax and apparent Km in the presence of the
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inhibitor. A secondary plot, such as a Dixon plot (1/velocity vs. inhibitor concentration) or a

Cornish-Bowden plot, can be used to determine the Ki.

Protocol 2: Pre-Steady-State "Burst" Kinetic Analysis of
3TC-TP Incorporation
This protocol is designed to measure the rate of single nucleotide incorporation (k_pol) and the

dissociation constant (Kd) of 3TC-TP for HIV-1 RT.

Materials:

Recombinant HIV-1 Reverse Transcriptase (high concentration)

Lamivudine triphosphate (3TC-TP) solution

5'-³²P-labeled DNA primer annealed to a DNA or RNA template

Quench solution (e.g., 0.5 M EDTA)

Rapid quench-flow apparatus

Denaturing polyacrylamide gel

Phosphorimager

Procedure:

Complex Formation: Pre-incubate a high concentration of HIV-1 RT with the 5'-³²P-labeled

primer/template duplex to form a binary complex.

Rapid Mixing: In a rapid quench-flow instrument, rapidly mix the enzyme-DNA complex with

a solution containing 3TC-TP and MgCl₂.

Time-course Reaction: Allow the reaction to proceed for various short time intervals

(milliseconds to seconds).

Quenching: Quench the reaction at each time point by adding the quench solution.
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Product Analysis: Separate the unextended primer from the product (primer + 1 nucleotide)

using denaturing polyacrylamide gel electrophoresis.

Quantification: Visualize and quantify the amount of product formed at each time point using

a phosphorimager.

Data Analysis: Plot the product concentration against time. The data should fit a burst

equation, where the amplitude of the burst represents the concentration of active enzyme-

DNA complexes, and the rate of the burst phase corresponds to the rate of single nucleotide

incorporation (k_pol). The Kd can be determined by measuring the k_pol at different 3TC-TP

concentrations and fitting the data to a hyperbolic equation.[12][13]
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Caption: Mechanism of action of lamivudine triphosphate.
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Caption: Workflow for steady-state kinetic analysis.
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Caption: 3TC-TP interaction with WT and M184V RT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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